molecular formula C9H10N2O B157022 1-Phenylimidazolidin-2-one CAS No. 1848-69-7

1-Phenylimidazolidin-2-one

Cat. No. B157022
CAS RN: 1848-69-7
M. Wt: 162.19 g/mol
InChI Key: QKKGTRSHKSWYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE032896

Procedure details

Aniline (15.40 g; 0.165 mole) and 2-oxazolidone (9.60 g; 0.110 mole) were refluxed for 6.5 hours with 1.00 g (0.0125 mole) of titanium dioxide (Harshaw Ti 0720 which had been calcined at 300° C. for 4 hours). The reaction mass was cooled to 0° C. and the crystals which had formed were filtered off. The crystals were recrystallized from ethanol to give N-phenylimidazolidone in 47% yield. The conversion based on 2-oxazolidone was 99%.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH2:12][C:11](=O)[N:10]=[C-:9]1>[O-2].[O-2].[Ti+4]>[C:2]1([N:1]2[CH2:12][CH2:11][NH:10][C:9]2=[O:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
9.6 g
Type
reactant
Smiles
O1[C-]=NC(C1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals which had formed
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.